Clorhidrato de 4-(trifluorometil)indolina

Descripción general

Descripción

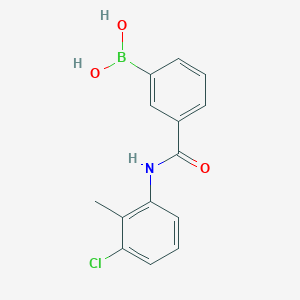

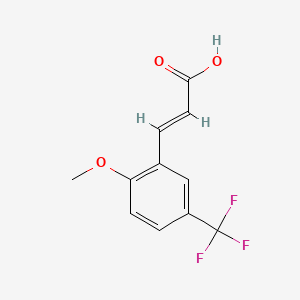

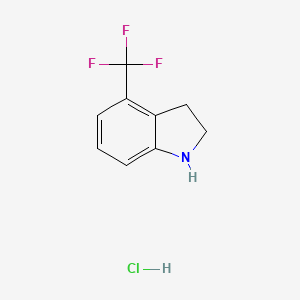

“4-(Trifluoromethyl)indoline hydrochloride” is a versatile chemical compound used in scientific research. It finds applications in various fields like pharmaceuticals and organic synthesis. The Inchi Code for this compound is 1S/C9H8F3N.ClH/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-3,13H,4-5H2;1H .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .

Molecular Structure Analysis

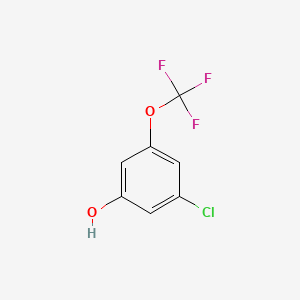

The molecular formula of “4-(Trifluoromethyl)indoline hydrochloride” is C9H9ClF3N . The average mass is 223.623 Da and the monoisotopic mass is 223.037567 Da .

Chemical Reactions Analysis

A palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed, which provides a direct but controllable access to a variety of structurally diverse trifluoromethyl-containing indoles and indolines .

Physical And Chemical Properties Analysis

The structure of “4-(Trifluoromethyl)indoline hydrochloride” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .

Aplicaciones Científicas De Investigación

Síntesis de 2-trifluorometilindoles

Clorhidrato de 4-(trifluorometil)indolina: se utiliza en la síntesis de 2-trifluorometilindoles, que son valiosos en química medicinal. Un método eficiente para sintetizar estos compuestos implica el uso de CF3SO2Na en condiciones libres de metales, introduciendo selectivamente el grupo trifluorometilo en la posición C2 de los indoles . Este proceso es significativo debido a las actividades biológicas de los compuestos indólicos en medicina y aditivos alimentarios.

Desarrollo farmacéutico

La estructura de la indolina es frecuente en una gran variedad de productos naturales y cada vez se estudia más su potencial en los andamios de fármacos. Los fármacos que contienen indolina, incluidos los derivados del This compound, han mostrado promesa en el tratamiento de diversas enfermedades como el cáncer, las infecciones bacterianas y las enfermedades cardiovasculares . La estructura única de la indolina permite interacciones con los residuos de aminoácidos de las proteínas, mejorando las propiedades fisicoquímicas de los productos farmacéuticos.

Aplicaciones antibacterianas

Los alcaloides relacionados con la indolina, que pueden derivarse del This compound, se han desarrollado ampliamente como antibióticos. El grupo trifluorometilo puede mejorar la estabilidad y la lipofilia de estos compuestos, lo que podría conducir a fármacos antibacterianos más eficaces .

Actividad antitumoral

Se ha demostrado que la incorporación del grupo trifluorometilo en las estructuras de la indolina contribuye a la actividad antitumoral. La investigación sobre los derivados del This compound está en curso, con un enfoque en su aplicación como agentes anticancerígenos .

Protección cardiovascular

Los estudios sugieren que los compuestos indólicos, incluidos los derivados del This compound, pueden ofrecer efectos protectores cardiovasculares. Esto es particularmente relevante en el contexto de la hipertensión y otras afecciones cardíacas .

Efectos antiinflamatorios y analgésicos

La parte de la indolina, cuando se modifica con un grupo trifluorometilo, ha mostrado potencial en el desarrollo de fármacos antiinflamatorios y analgésicos. Esto se debe a la capacidad de estos compuestos para interactuar con los residuos de proteínas y modular las respuestas fisiológicas .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 4-(trifluoromethyl)indoline hydrochloride, have been found to bind with high affinity to multiple receptors . This suggests that 4-(Trifluoromethyl)indoline hydrochloride may also interact with multiple targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-(Trifluoromethyl)indoline hydrochloride may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may impact multiple biochemical pathways

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that 4-(Trifluoromethyl)indoline hydrochloride may have diverse molecular and cellular effects

Direcciones Futuras

The synthesis of diverse products from the same starting materials is always attractive in organic chemistry . With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Propiedades

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-3,13H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHCFJARJIPBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671998 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1209980-57-3 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)